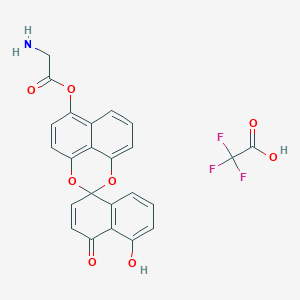
Palmarumycin derivative 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palmarumycin derivative 3 is a member of the spirobisnaphthalene family, which is known for its broad spectrum of bioactivities, including antifungal, antimicrobial, antitumor, anticancer, antiparasitic, anti-inflammatory, and cytotoxic activities . These compounds are typically isolated from various natural sources, such as plants and fungi, and have shown significant potential in various scientific and medical applications.
Preparation Methods
The synthesis of Palmarumycin derivative 3 involves several key steps, starting from readily available starting materials. The synthetic route typically includes:
Epoxidation: The starting material, 1,8-dihydroxynaphthalene, undergoes a N-benzyl cinchoninium chloride-catalyzed epoxidation.
Reduction: An organoselenium-mediated reduction of the α,β-epoxy ketone is performed.
Ring-Opening and Elimination: A cerium (III) chloride hydrate-promoted regioselective ring-opening and elimination of the cyclic α,β-epoxy ketone.
These steps are carried out under specific reaction conditions to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize efficiency and cost-effectiveness.
Chemical Reactions Analysis
Palmarumycin derivative 3 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Substitution: Substitution reactions can occur, particularly at positions susceptible to nucleophilic attack.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Palmarumycin derivative 3 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Palmarumycin derivative 3 involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the efflux pump Mdr1 in Candida albicans, thereby reversing azole resistance . This inhibition occurs through binding to the substrate binding pocket of Mdr1, preventing the efflux of antifungal drugs and increasing their intracellular concentration .
Comparison with Similar Compounds
Palmarumycin derivative 3 can be compared with other similar compounds in the spirobisnaphthalene family, such as:
Palmarumycin BG1: Exhibits similar bioactivities but differs in its specific molecular structure and reactivity.
Palmarumycin BG5: Known for its potent cytotoxicity against various cancer cell lines.
Guignardin E: Another spirobisnaphthalene compound with significant antitumor activities.
The uniqueness of this compound lies in its specific structural features and the particular bioactivities it exhibits, making it a valuable compound for various scientific and medical research applications.
Properties
Molecular Formula |
C24H16F3NO8 |
|---|---|
Molecular Weight |
503.4 g/mol |
IUPAC Name |
(5'-hydroxy-4'-oxospiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-3,1'-naphthalene]-8-yl) 2-aminoacetate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C22H15NO6.C2HF3O2/c23-11-19(26)27-16-7-8-18-20-12(16)3-1-6-17(20)28-22(29-18)10-9-15(25)21-13(22)4-2-5-14(21)24;3-2(4,5)1(6)7/h1-10,24H,11,23H2;(H,6,7) |
InChI Key |
BRTORUASIGAKNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)OC4(O3)C=CC(=O)C5=C4C=CC=C5O)OC(=O)CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















